molecular formula C20H24N4O2S B2865540 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide CAS No. 1112439-45-8

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B2865540
CAS RN: 1112439-45-8
M. Wt: 384.5
InChI Key: BSGKHOMHWCDPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications

Enhancing Cellular Uptake of Polyamides

Pyrrole–imidazole (Py–Im) hairpin polyamides, related structurally to the specified compound, demonstrate the ability to bind DNA sequences specifically, disrupting protein–DNA interactions and modulating gene expression in cells. Research by Meier, Montgomery, and Dervan (2012) highlighted methods to improve the cellular uptake and nuclear localization of these compounds, significantly enhancing their biological activity. Such advancements underscore the potential of these molecules as molecular probes or therapeutic agents, especially in targeting specific genomic sequences (Meier, Montgomery, & Dervan, 2012).

Role in MAP Kinase Inhibition

Thaher et al. (2009) explored the interaction of heteroatoms in pyridinyl-substituted 5-membered heterocyclic rings, such as imidazoles, with p38alpha MAP kinase, a crucial enzyme in inflammatory processes. This research underscores the significance of heteroatomic interactions in designing kinase inhibitors, offering a foundation for developing new therapeutic agents targeting various inflammatory and autoimmune diseases (Thaher, Koch, Schattel, & Laufer, 2009).

Antiprotozoal Applications

The compound's structural analogs have shown promise as antiprotozoal agents. Ismail et al. (2004) synthesized and tested novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research highlights the potential of such compounds in treating protozoal infections, contributing to the development of new treatments for diseases like sleeping sickness and malaria (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

properties

IUPAC Name

N-benzyl-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-3-23(4-2)20-22-16-11-13-27-18(16)19(26)24(20)12-10-17(25)21-14-15-8-6-5-7-9-15/h5-9,11,13H,3-4,10,12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGKHOMHWCDPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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